Home > Products > Screening Compounds P27857 > 4-(pyridin-3-ylamino)quinazoline-2(1H)-thione
4-(pyridin-3-ylamino)quinazoline-2(1H)-thione - 688354-84-9

4-(pyridin-3-ylamino)quinazoline-2(1H)-thione

Catalog Number: EVT-3034740
CAS Number: 688354-84-9
Molecular Formula: C13H10N4S
Molecular Weight: 254.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Pyridin-3-ylamino)quinazoline-2(1H)-thione is a chemical compound with the molecular formula C13H10N4S. It belongs to the quinazoline family, which is known for its diverse biological activities and therapeutic potential. Quinazolines are characterized by their fused benzene and pyrimidine rings, making them important in medicinal chemistry. This specific compound features a pyridinylamino group at the 4-position and a thione functional group at the 2-position of the quinazoline ring.

Source and Classification

Quinazoline derivatives, including 4-(pyridin-3-ylamino)quinazoline-2(1H)-thione, are synthesized through various methods and have been extensively studied for their pharmacological properties. They are classified based on their structural variations and functional groups, which influence their biological activity. This compound is particularly noted for its potential applications in treating cancer and other diseases due to its inhibitory effects on various biological pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(pyridin-3-ylamino)quinazoline-2(1H)-thione can be achieved through several methods, primarily involving cyclocondensation reactions. A common approach includes:

  1. Starting Materials: The synthesis typically begins with anthranilic acid or related derivatives.
  2. Cyclocondensation: The reaction involves heating the starting material with a suitable amine (such as pyridine) in the presence of a condensing agent like phosphorus oxychloride or acetic anhydride.
  3. Thionation: The resulting quinazoline intermediate can then be treated with carbon disulfide and a base (e.g., potassium hydroxide) to introduce the thione functionality.

This method has been reported to yield moderate to good product yields, often requiring optimization of reaction conditions such as temperature and solvent choice to maximize efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(pyridin-3-ylamino)quinazoline-2(1H)-thione can be represented by its canonical SMILES notation: C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=NC=C3. The compound features:

  • Molecular Weight: 254.31 g/mol
  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 2
  • Rotatable Bonds: 2
  • Topological Polar Surface Area: 81.4 Ų
  • Heavy Atom Count: 18
  • Formal Charge: 0

This structural information indicates that the compound possesses a significant degree of polarity, which may influence its solubility and biological interactions.

Chemical Reactions Analysis

Reactions and Technical Details

4-(Pyridin-3-ylamino)quinazoline-2(1H)-thione can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The thione group can undergo nucleophilic attack, allowing for further derivatization.
  2. Oxidation Reactions: The thione can be oxidized to form corresponding sulfoxides or sulfones, potentially altering biological activity.
  3. Condensation Reactions: The amino group on the pyridine moiety allows for condensation with aldehydes or ketones to form more complex structures.

These reactions are crucial for exploring the structure-activity relationships of this compound in medicinal chemistry.

Mechanism of Action

Process and Data

The mechanism of action of 4-(pyridin-3-ylamino)quinazoline-2(1H)-thione primarily involves its interaction with specific biological targets such as protein kinases. Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases, including:

  1. Epidermal Growth Factor Receptor (EGFR): Inhibition leads to reduced cell proliferation in cancer cells.
  2. Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting this receptor can impede angiogenesis, crucial for tumor growth.

The binding affinity and selectivity towards these targets can vary based on structural modifications, making this compound a candidate for further pharmacological studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-(pyridin-3-ylamino)quinazoline-2(1H)-thione include:

  • Appearance: Typically presented as a solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily under acidic or basic conditions, particularly involving its amino and thione groups.
Applications

Scientific Uses

4-(Pyridin-3-ylamino)quinazoline-2(1H)-thione has several notable applications in scientific research:

  1. Cancer Research: As an inhibitor of key growth factor receptors, it holds promise for developing targeted therapies against various cancers.
  2. Drug Development: Its unique structure allows it to serve as a scaffold for synthesizing new compounds with enhanced efficacy or reduced toxicity.
  3. Biochemical Studies: Utilized in studies aimed at understanding signaling pathways influenced by receptor tyrosine kinases.
Introduction to Quinazoline-Thione Derivatives in Medicinal Chemistry

Historical Evolution of Quinazoline-Based Drug Discovery

The exploration of quinazoline derivatives in drug discovery spans over a century, beginning with Griess's pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline in 1869 [1] [3]. This foundational work established quinazoline as a chemically tractable scaffold. The landmark Niementowski synthesis (1895) provided a robust method for generating quinazolin-4(3H)-ones from anthranilic acid and amides, accelerating structural exploration [1] [6]. Throughout the mid-20th century, synthetic methodologies diversified significantly, enabling the systematic introduction of diverse substituents. Key developments included Ried's method utilizing imidates and 2-aminobenzoic acid (1960) and modifications employing microwave irradiation and transition metal catalysis to improve yields and regioselectivity [2] [6].

The late 20th century witnessed a paradigm shift with the emergence of rationally designed quinazoline-based therapeutics. Compounds like gefitinib and erlotinib, featuring the 4-anilinoquinazoline core, revolutionized targeted cancer therapy by selectively inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [5] [8]. This era underscored the critical relationship between quinazoline substitution patterns and biological activity, paving the way for sophisticated derivatives like 4-(pyridin-3-ylamino)quinazoline-2(1H)-thione. The evolution reflects a trajectory from serendipitous discovery to rational, structure-based design, leveraging advanced synthetic chemistry and structural biology insights.

Table 1: Historical Development of Key Quinazoline Derivatives in Medicinal Chemistry

Time PeriodKey DevelopmentRepresentative Compound/ClassImpact
1869-1900Initial synthesis and structural characterization2-Cyano-3,4-dihydro-4-oxoquinazolineEstablishment of quinazoline as a synthetic scaffold
1895Niementowski synthesis developed4(3H)-QuinazolinonesProvided versatile synthetic route to core structure
Mid-1900sExpansion of synthetic methodologies2,3-Disubstituted-4(3H)-quinazolinonesEnabled systematic structure-activity relationship studies
Late 1900sRational design for targeted therapiesGefitinib (4-Anilinoquinazoline)Validated quinazoline as kinase inhibitor scaffold
2000s-PresentExploration of novel substituents (thione, pyridinyl)4-(Pyridin-3-ylamino)quinazoline-2(1H)-thioneFocus on enhanced binding and selectivity profiles

Role of Thione Functionalization in Enhancing Bioactivity

The replacement of the carbonyl oxygen at the C2 position of the quinazolinone core with sulfur, generating the thione (C=S) functionality, induces significant electronic and steric alterations that profoundly impact bioactivity. Thione functionalization enhances the compound's hydrogen bonding capacity and polarizability compared to the carbonyl group. The sulfur atom acts as both a superior hydrogen bond acceptor and, in its thioketo tautomeric form (C-SH), a potent hydrogen bond donor. This dual capability significantly enhances interactions with biological targets, particularly enzymes featuring polar active sites or metal ions [4] [7]. Furthermore, the increased polarizability of the C=S group compared to C=O facilitates stronger van der Waals interactions and potential for π-π stacking with aromatic residues in protein binding pockets.

Synthetic routes to quinazoline-2-thiones often involve the treatment of 4-chloroquinazoline precursors with thiourea or potassium thiocyanate, or the direct cyclization of anthranilic acid derivatives incorporating a thioamide group [4] [6]. Microwave-assisted synthesis and ultrasound-promoted methods have recently emerged as efficient approaches, offering reduced reaction times and improved yields [6]. The thione moiety also serves as a versatile synthetic handle for further derivatization, enabling the construction of thioether-linked conjugates and complex heterocyclic systems, which has been exploited to develop libraries for structure-activity relationship (SAR) studies [4] [5].

The biological impact of thione incorporation is substantial. Thioether derivatives of quinazolin-4-one-2-thiones exhibit potent antiplatelet aggregation activity, inhibiting ADP-induced aggregation in human plasma with IC₅₀ values often in the low micromolar range, significantly surpassing their oxo-analogues in potency [4]. This enhanced activity is attributed to improved interactions with purinergic receptors or enzymes involved in platelet activation pathways. Similarly, thione-containing quinazolines demonstrate markedly improved antimicrobial and anticancer profiles compared to their carbonyl counterparts. The enhanced activity is frequently linked to improved binding affinity for enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases, where the thione engages in specific hydrogen bonding or chelates catalytic metal ions (e.g., Mg²⁺ in ATP-binding sites) [5] [7]. Computational studies consistently show that the thione group lowers the ligand's energy within the binding pocket, stabilizing the complex through these enhanced interactions.

Table 2: Impact of Thione Functionalization on Quinazoline Bioactivity

Biological ActivityOxo-Quinazoline (C=O)Thio-Quinazoline (C=S)Proposed Mechanism of Enhancement
Antiplatelet AggregationModerate activityPotent activity (IC₅₀ ~μM)Enhanced H-bonding with purinergic receptors (e.g., P2Y12)
Antimicrobial ActivityVariable, often moderateConsistently improvedIncreased membrane penetration & target enzyme (e.g., DHFR) binding
Kinase Inhibition (e.g., EGFR)Potent (nM-μM)Often more potentStronger H-bonding/chelation in ATP-binding site; improved lipophilicity
Anticancer (Cytotoxicity)Moderate to potentSignificantly enhancedImproved interaction with DNA/enzymes; increased cellular uptake
Antioxidant ActivityLimitedModerate improvementRadical scavenging potential of thione/thiyl radical intermediates

Significance of Pyridinylamino Substituents in Target Selectivity

The introduction of a pyridin-3-ylamino group at the C4 position of the quinazoline-2(1H)-thione scaffold represents a strategic design element for achieving target selectivity, particularly toward kinase enzymes. The pyridine ring serves as a bioisostere of the phenyl ring commonly found in 4-anilinoquinazolines (e.g., gefitinib), but offers distinct advantages. The nitrogen atom within the pyridine ring provides an additional hydrogen bond acceptor site and the potential for forming salt bridges or coordinating with metal ions within the enzyme's active site [1] [7]. Furthermore, the pyridine nitrogen modulates the electronic properties of the entire substituent, influencing the basicity of the connecting amino group and the electron density distribution across the quinazoline core, factors critical for optimal binding.

Molecular docking studies consistently show that the 4-(pyridin-3-ylamino) moiety positions the pyridine nitrogen to engage in specific interactions within the ATP-binding cleft of kinases. In EGFR, for instance, the pyridine nitrogen often forms a critical hydrogen bond with a conserved threonine residue (e.g., Thr766 in EGFR) or a water-mediated hydrogen bond network within the hydrophobic region II of the binding pocket [5] [8]. This specific interaction pattern differs subtly but significantly from that of phenylamino analogues, contributing to variations in kinase inhibition profiles. The pyridinylamino group can enhance selectivity between closely related kinase isoforms or mutant forms. For example, derivatives bearing this moiety may exhibit differential activity against EGFR T790M mutant versus wild-type EGFR, a crucial factor in overcoming resistance in cancer therapy [8].

Synthetic access to 4-(pyridin-3-ylamino)quinazoline-2(1H)-thiones typically involves the nucleophilic displacement of a C4 leaving group (commonly chlorine or sulfonyl) in a 2-thio-4-chloroquinazoline intermediate by 3-aminopyridine [5] [6]. The reaction conditions (solvent, temperature, presence of acid scavengers) must be carefully controlled to prevent side reactions and ensure regioselectivity, particularly if the aminopyridine possesses other potentially nucleophilic sites. Microwave irradiation has proven effective in accelerating this coupling step with improved yields [6]. The resulting 4-(pyridin-3-ylamino)quinazoline-2(1H)-thione core serves as a versatile platform for further optimization. Substituents can be introduced on the quinazoline benzene ring (positions 6, 7, or 8), on the pyridine ring, or the thione sulfur can be alkylated to generate thioethers, each modification fine-tuning the compound's physicochemical properties and target affinity [5] [7].

The biological significance of this substituent is profound. Compounds featuring the 4-(pyridin-3-ylamino) group demonstrate not only potent inhibition of tyrosine kinases like EGFR but also show promise against other targets, including serine/threonine kinases (e.g., CDKs, PIM-1, GSK-3β) implicated in cancer, inflammation, and neurodegenerative diseases [7]. Kinase profiling studies reveal distinct selectivity fingerprints for pyridinylamino derivatives compared to their anilino counterparts. For instance, certain derivatives exhibit potent activity against JAK3 or DYRK1A kinases while showing minimal inhibition of off-target kinases, suggesting a potential for reduced side effects [7]. This target diversification highlights the role of the pyridinylamino group in expanding the therapeutic scope of quinazoline-2-thiones beyond classical EGFR inhibition.

Table 3: Kinase Selectivity Profile of Representative 4-(Pyridin-3-ylamino)quinazoline Derivatives

Kinase TargetBiological RoleInhibition Potency (IC₅₀)Contribution of Pyridinylamino Group to Binding
EGFR (Wild Type)Cell proliferation, cancerLow nM rangeH-bond with Thr766/Met793; π-stacking with Phe771
EGFR (T790M Mutant)Resistance mutation in cancerSub-μM to μM rangeAccommodates larger methionine; potential H-bond with Thr854
JAK3Cytokine signaling, inflammation, cancerμM rangeH-bond with Leu905; interaction with hinge region (Val980)
DYRK1ANeuronal development, Down syndrome, cancerSub-μM rangeH-bond with Leu241; interaction with catalytic Lys188
CDK9/Cyclin TTranscription regulation, cancerμM rangeInteraction with hinge region (Cys106); potential salt bridge
PIM-1Cell survival, proliferation, cancerSub-μM rangeH-bond with hinge (Glu121); hydrophobic interaction with Val126
GSK-3βGlycogen metabolism, neurodegenerationμM rangeH-bond with hinge (Val135); interaction with Lys85

Properties

CAS Number

688354-84-9

Product Name

4-(pyridin-3-ylamino)quinazoline-2(1H)-thione

IUPAC Name

4-(pyridin-3-ylamino)-1H-quinazoline-2-thione

Molecular Formula

C13H10N4S

Molecular Weight

254.31

InChI

InChI=1S/C13H10N4S/c18-13-16-11-6-2-1-5-10(11)12(17-13)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,17,18)

InChI Key

PAFVGBHZGOYYPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.